1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide is a chemical compound classified within the tetrahydroisoquinoline family, which comprises a significant group of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This compound is recognized for its structural complexity and has been the subject of various scientific studies aimed at exploring its pharmacological properties and synthetic utility.
The synthesis of 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide can be achieved through several synthetic routes. A common method involves:
Industrial production often optimizes these methods for higher yields and purity. Techniques such as recrystallization or chromatography are employed to purify the final product, ensuring it meets required standards for research and pharmaceutical applications.
The molecular structure of 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide features a tetrahydroisoquinoline core with a hydroxyl group at the 8th position and a bromide ion associated with it.
These structural details contribute to its unique chemical reactivity and potential biological activity .
1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide can participate in various chemical reactions due to its functional groups:
The compound's reactivity is influenced by the positioning of substituents on the isoquinoline ring system. For instance, modifications at different positions can lead to significant changes in pharmacological properties .
The mechanism of action for 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide is primarily linked to its interactions with biological targets in neurobiology:
These mechanisms are still under investigation but indicate promising therapeutic applications .
These properties are critical for handling and application in laboratory settings .
1,2,3,4-Tetrahydroisoquinolin-8-ol hydrobromide has several scientific uses:
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a privileged structural motif in alkaloid chemistry, with roots tracing back to early investigations of plant-derived natural products. Isoquinoline alkaloids constitute a vast family of nitrogen-containing compounds, among which THIQ derivatives form a structurally and pharmacologically significant subclass. While the specific compound 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide is synthetically produced, its core unsubstituted THIQ structure (C₉H₁₁N) serves as the foundational framework for numerous biologically active natural alkaloids [10]. Historically, the significance of THIQ alkaloids emerged prominently with the isolation of naphthyridinomycin in 1974, followed by the discovery of other antitumor antibiotics like saframycins, quinocarcin, and cyanocycline A over subsequent decades [10]. These compounds, often isolated from microbial sources (particularly Streptomyces species), demonstrated complex polycyclic structures embedding the THIQ moiety and exhibited potent cytotoxic properties, fueling extensive research into their biosynthesis, pharmacology, and synthetic accessibility.
The THIQ nucleus is biosynthetically derived from aromatic amino acids, primarily phenylalanine or tyrosine, via the Pictet-Spengler condensation—a reaction first described in 1911. This reaction involves the cyclization between a β-arylethylamine and a carbonyl compound (e.g., aldehyde or ketone), often catalyzed by acids, forming the tetrahydroisoquinoline ring system [10]. While naturally occurring 8-hydroxy-THIQ derivatives are less commonly reported than their 6- or 7-oxygenated counterparts, the hydroxyl group at the 8-position is a known pharmacophoric feature in certain bioactive alkaloids. The synthetic derivative 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide (C₉H₁₂BrNO, MW 230.10) thus represents a strategically functionalized analog designed to leverage the biological potential inherent to this alkaloid class [2] [6].
Table 1: Representative Natural THIQ Alkaloids and Their Sources
Alkaloid Name | Core Structural Features | Natural Source | Biological Activity |
---|---|---|---|
Naphthyridinomycin | Pentacyclic THIQ derivative | Streptomyces lusitanus | Antitumor, antibacterial |
Saframycin A | THIQ with quinone moiety | Streptomyces lavendulae | Antitumor (DNA interaction) |
Quinocarcin | Oxazolopyrrolo-THIQ fused system | Streptomyces melanovinaceus | Cytotoxic |
Cyanocycline A | THIQ-glycoside hybrid | Streptomyces species | Antibacterial |
The introduction of a hydroxy group (-OH) at the 8-position of the THIQ scaffold confers distinct physicochemical and pharmacological properties critical for biological interactions. Position-specific hydroxylation profoundly influences electronic distribution, hydrogen-bonding capacity, and molecular conformation. In the case of 1,2,3,4-tetrahydroisoquinolin-8-ol, the ortho-hydroxy substituent relative to the nitrogen bridge enhances the molecule's ability to engage in key interactions with biological targets, such as hydrogen bond donation/acceptance and coordination with metal ions in enzyme active sites [4] [10].
Structure-Activity Relationship (SAR) studies underscore the importance of the 8-hydroxy group for diverse biological activities:
Table 2: Impact of 8-Hydroxy Substitution on Key Biological Activities of THIQ Analogs
Biological Target | Role of 8-OH Group | Exemplary Compound | Activity Enhancement |
---|---|---|---|
Fungal Laccase | Hydrogen bonding with copper active site; Stabilization of enzyme-inhibitor complex | Schiff base derivative 4k | IC₅₀ = 1.03 μM (vs. >10 μM for non-OH analogs) |
κ-Opioid Receptor | Enhanced receptor binding affinity; Improved pharmacophore geometry | Spiro-piperidine-THIQ hybrids | Potent antagonism (patented for CNS disorders) |
Cholinesterases (Indirect SAR) | Increased electron density for π-stacking; H-bond donation | Structural analogs (e.g., Galanthamine derivatives) | Improved AChE/BuChE inhibition |
The conversion of basic alkaloids like 1,2,3,4-tetrahydroisoquinolin-8-ol into their hydrobromide salts serves multiple critical objectives in pharmaceutical chemistry, primarily centered on improving physicochemical stability, solubility, and crystallinity. The free base form of 1,2,3,4-tetrahydroisoquinolin-8-ol, being a secondary amine, is susceptible to oxidation, hygroscopicity, and volatility, which can compromise shelf-life and handling. Salt formation with hydrobromic acid (HBr) mitigates these issues by generating a crystalline, non-hygroscopic solid with a defined melting point and enhanced stability under ambient conditions [2] [6] [9].
The hydrobromide salt (CAS# 110192-20-6) exhibits markedly improved water solubility compared to the free base, facilitating dissolution in biological matrices and enhancing bioavailability—a crucial factor for in vivo efficacy. This property is particularly advantageous for preclinical research requiring aqueous dosing solutions. Commercial suppliers specify storage of the hydrobromide salt "sealed in dry conditions at 2-8°C," indicating its stability under controlled environments, though it may require hazardous material (HazMat) handling during transportation due to its classification [2] [6]. Chemically, salt formation involves protonation of the tertiary nitrogen atom in the THIQ ring, resulting in an ionic pair (cationic THIQ and bromide anion) with stronger crystal lattice forces. This ionic character suppresses degradation pathways like autoxidation and reduces volatility. Analytical specifications for the compound typically list a purity of ≥95%, with characterization confirmed via NMR, HRMS, and elemental analysis [4] [9].
Table 3: Key Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinolin-8-ol Hydrobromide
Property | Value/Description | Implication for Pharmaceutical Use |
---|---|---|
Molecular Formula | C₉H₁₂BrNO | Confirms stoichiometry and elemental composition |
Molecular Weight | 230.10 g/mol | Dosage calculation for research |
SMILES | OC₁=CC=CC₂=C₁CNCC₂.[H]Br | Specification of molecular structure |
Solubility | Soluble in water, methanol, DMSO; insoluble in non-polar organics | Facilitates aqueous formulation for in vitro/in vivo studies |
Storage Conditions | Sealed, dry, 2-8°C | Ensures long-term stability |
HazMat Classification | Class 6.1 (Toxic) | Requires specialized shipping protocols |
In synthetic protocols, the hydrobromide salt often serves as a stable intermediate for further derivatization. For instance, intermediates like 1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide undergo reactions such as reductive amination, acylation, or Schiff base formation to generate advanced analogs targeting neurological disorders or infectious diseases [4] [7]. The bromide counterion is generally inert in these reactions, allowing selective modification of the amine or phenol functional groups. Consequently, the hydrobromide salt form is not merely a purification artifact but a strategic tool enabling efficient synthesis, characterization, and formulation of bioactive THIQ derivatives within drug discovery pipelines.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7